molecular formula C10H9N3O B14010088 1-Phenyl-2-(triazol-2-yl)ethanone

1-Phenyl-2-(triazol-2-yl)ethanone

Cat. No.: B14010088
M. Wt: 187.20 g/mol
InChI Key: USGQFWSEBWJWOJ-UHFFFAOYSA-N
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Description

1-PHENYL-2-(2H-1,2,3-TRIAZOL-2-YL)ETHAN-1-ONE is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-PHENYL-2-(2H-1,2,3-TRIAZOL-2-YL)ETHAN-1-ONE typically involves the cycloaddition reaction between an azide and an alkyne, commonly known as “click chemistry.” This reaction is highly efficient and can be carried out under mild conditions, often in the presence of a copper catalyst . The reaction proceeds as follows:

  • Preparation of the azide precursor.
  • Reaction of the azide with an alkyne to form the triazole ring.
  • Subsequent functionalization to introduce the phenyl and ethanone groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale click chemistry processes, utilizing continuous flow reactors to ensure high yield and purity. The use of automated systems and optimized reaction conditions can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-PHENYL-2-(2H-1,2,3-TRIAZOL-2-YL)ETHAN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

1-PHENYL-2-(2H-1,2,3-TRIAZOL-2-YL)ETHAN-1-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-PHENYL-2-(2H-1,2,3-TRIAZOL-2-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. Molecular docking studies have shown that the triazole ring forms hydrogen bonds and hydrophobic interactions with key residues in the enzyme’s active site .

Comparison with Similar Compounds

Uniqueness: 1-PHENYL-2-(2H-1,2,3-TRIAZOL-2-YL)ETHAN-1-ONE is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. The presence of the ethanone group enhances its reactivity and potential as a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

1-phenyl-2-(triazol-2-yl)ethanone

InChI

InChI=1S/C10H9N3O/c14-10(8-13-11-6-7-12-13)9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

USGQFWSEBWJWOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2N=CC=N2

Origin of Product

United States

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